Hydromorphone 3-glucuronide
Overview
Description
Hydromorphone 3-glucuronide is a major metabolite of the opioid analgesic hydromorphone. It is formed through the process of glucuronidation, where a glucuronic acid moiety is added to hydromorphone. This compound is primarily excreted in the urine and is known for its neuroexcitatory effects, which are distinct from the analgesic properties of its parent compound, hydromorphone .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydromorphone 3-glucuronide is synthesized biochemically using rat liver microsomes, uridine-5’-diphosphoglucuronic acid, and hydromorphone as the substrate. The reaction involves the enzyme uridine diphosphate-glucuronosyltransferase, which catalyzes the addition of the glucuronic acid moiety to the 3-phenolic position of hydromorphone. The crude product is purified through ethyl acetate precipitation and washing with acetonitrile, followed by high-performance liquid chromatography for final purification .
Industrial Production Methods: Industrial production of this compound typically involves large-scale biochemical synthesis using similar methods as described above. The process is optimized for higher yield and purity, ensuring that the final product meets pharmaceutical standards for clinical use .
Chemical Reactions Analysis
Types of Reactions: Hydromorphone 3-glucuronide primarily undergoes phase II metabolism, specifically glucuronidation. It does not undergo significant oxidation, reduction, or substitution reactions under normal physiological conditions .
Common Reagents and Conditions: The primary reagent used in the synthesis of this compound is uridine-5’-diphosphoglucuronic acid. The reaction is catalyzed by uridine diphosphate-glucuronosyltransferase and typically occurs in the liver .
Major Products Formed: The major product formed from the glucuronidation of hydromorphone is this compound. No significant by-products are formed under normal physiological conditions .
Scientific Research Applications
Hydromorphone 3-glucuronide has several scientific research applications, including:
Mechanism of Action
Hydromorphone 3-glucuronide exerts its effects primarily through interaction with glycine and gamma-aminobutyric acid receptors, rather than opioid receptors. This interaction leads to neuroexcitatory effects, including hyperalgesia and allodynia. The exact molecular targets and pathways involved are still under investigation, but it is known that this compound does not bind significantly to mu-opioid receptors .
Comparison with Similar Compounds
Morphine-3-glucuronide: Another glucuronide metabolite of an opioid analgesic, known for its neuroexcitatory effects.
Morphine-6-glucuronide: A metabolite of morphine with potent analgesic properties.
Dihydroisomorphine-3-glucuronide: A metabolite of dihydroisomorphine with similar neuroexcitatory effects.
Uniqueness: Hydromorphone 3-glucuronide is unique in its specific interaction with glycine and gamma-aminobutyric acid receptors, leading to distinct neuroexcitatory effects. Unlike morphine-6-glucuronide, it does not exhibit significant analgesic properties .
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[(4R,4aR,7aR,12bS)-3-methyl-7-oxo-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO9/c1-24-7-6-23-10-3-4-12(25)20(23)32-18-13(5-2-9(14(18)23)8-11(10)24)31-22-17(28)15(26)16(27)19(33-22)21(29)30/h2,5,10-11,15-17,19-20,22,26-28H,3-4,6-8H2,1H3,(H,29,30)/t10-,11+,15-,16-,17+,19-,20-,22+,23-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSHIBYUEOPPRX-NSSRKTJTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O)OC3C(=O)CC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)O[C@H]3C(=O)CC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201018777 | |
Record name | Hydromorphone-3-glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201018777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40505-76-8 | |
Record name | Hydromorphone-3-glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201018777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HYDROMORPHONE 3-GLUCURONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3A3GA26VJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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